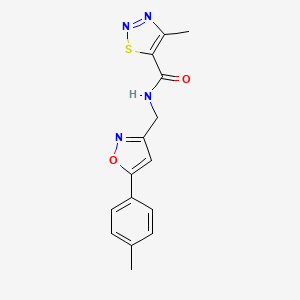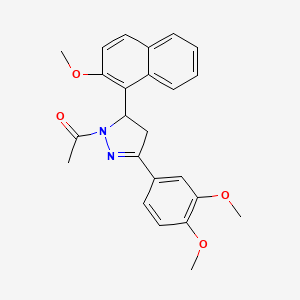![molecular formula C10H18ClNO B2477747 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride CAS No. 2260935-67-7](/img/structure/B2477747.png)
3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is a chemical compound with the CAS Number: 2260935-67-7 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of spirocyclic compounds based on 8-azaspiro[5.6]dodec-10-ene has been described in the literature . Diastereomerically pure pyrrole derivatives were prepared from the spirocyclic 1,2,3-triazole using a coupling reaction .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17NO.ClH/c1-2-6-11-9-10 (3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, the compound’s involvement in the synthesis of diastereomerically pure pyrrole derivatives is noted .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .Scientific Research Applications
Radioligand Development
The compound is part of a series including 1-oxa-8-azaspiro[4.5]decane derivatives synthesized as selective σ1 receptor ligands. With nanomolar affinity for σ1 receptors, these compounds show potential as radioligands, specifically [18F]8, which has been indicated as a promising lead compound for brain imaging agents targeting σ1 receptors (Tian et al., 2020).
Anticonvulsant Properties
A series of compounds including 8-azaspiro[4.5]decane-7,9-diones showed promising results in anticonvulsant screening. Certain molecules in this series displayed protection against seizures, with specific structural elements linked to the anticonvulsant activity, indicating potential for therapeutic applications in epilepsy (Kamiński et al., 2014).
Neuropharmacology
In neuropharmacological research, derivatives of 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride, like YM796, have been evaluated for their effects on learning behavior and cognitive functions. The compound showed potential in ameliorating learning behavior disturbances, indicating its utility in studying the central cholinergic system and possibly treating age-related cognitive decline (Suzuki et al., 1995).
Muscarinic Agonist Potential
Spirooxazolidine-2,4-dione derivatives, structurally related to this compound, have been synthesized and evaluated as muscarinic agents. These compounds demonstrated affinities for muscarinic receptors and showed antiamnesic effects, marking their potential as antidementia drugs (Tsukamoto et al., 1993).
Immunosuppressive Activity
The compound SK&F 105685, a novel azaspirane structurally related to this compound, has shown therapeutic activity in rat models of autoimmune disease. The compound induces non-specific suppressor cells, hinting at its potential for immunosuppressive applications (Badger et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLEUYQEQTZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC=CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

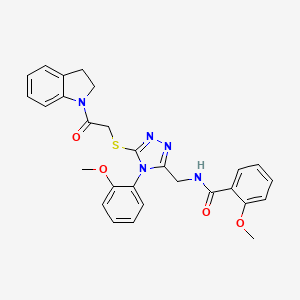
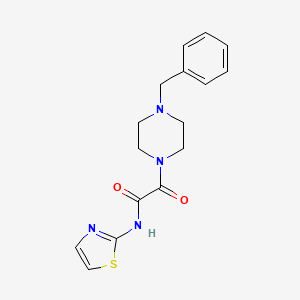
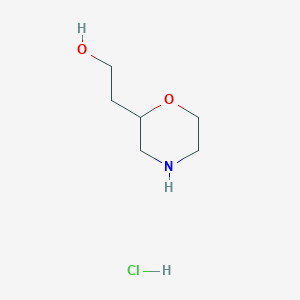
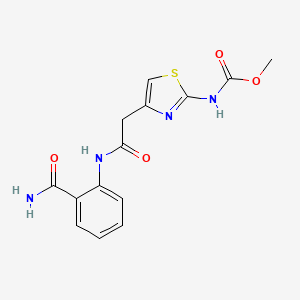
![N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)
![Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2477681.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)
